N-acetyl-N-(2-tert-butylphenyl)acetamide
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Overview
Description
N-acetyl-N-(2-tert-butylphenyl)acetamide: is an organic compound with the molecular formula C14H19NO2. It is a derivative of acetanilide, where the aniline nitrogen is substituted with an acetyl group and a tert-butyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of 2-tert-butylaniline: The primary method for synthesizing N-acetyl-N-(2-tert-butylphenyl)acetamide involves the acetylation of 2-tert-butylaniline. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-acetyl-N-(2-tert-butylphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the tert-butyl group on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-acetyl-N-(2-tert-butylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Pharmaceutical Research: this compound is explored for its potential medicinal properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-acetyl-N-(2-tert-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Acetanilide: A simpler derivative of aniline with an acetyl group.
N-phenylacetamide: Another derivative of acetanilide with different substituents on the phenyl ring.
N-acetyl-N-(2-methylphenyl)acetamide: A similar compound with a methyl group instead of a tert-butyl group.
Uniqueness: N-acetyl-N-(2-tert-butylphenyl)acetamide is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-acetyl-N-(2-tert-butylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(16)15(11(2)17)13-9-7-6-8-12(13)14(3,4)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIVGHSBJUVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C(C)(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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